

High-performance liquid chromatography (HPLC) method for Chlorprothixene Sulfoxide analysis.

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Compound of Interest

Compound Name: Chlorprothixene Sulfoxide Oxalate

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chlorprothixene and its Sulfoxide Metabolite

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Chlorprothixene (CPT) and its primary metabolite/degradation product, Chlorprothixene Sulfoxide (CPT-SO).[1] Designed for versatility, this protocol is applicable to both pharmaceutical quality control (impurity profiling) and biological matrix analysis (pharmacokinetics). The method utilizes a reversed-phase C18 stationary phase with UV detection, ensuring baseline resolution of the parent drug from the more polar sulfoxide variant.

Introduction & Scientific Rationale

Chlorprothixene (CPT) is a thioxanthene antipsychotic used in the treatment of schizophrenia and acute mania. Its therapeutic efficacy and safety profile are closely linked to its metabolic stability.

The Analytical Challenge: CPT undergoes extensive metabolism, primarily S-oxidation, to form Chlorprothixene Sulfoxide (CPT-SO).[1]

- In vivo: CPT-SO is a major metabolite in human plasma.[1]
- In vitro: CPT-SO is the primary degradation product formed upon exposure to air and light (photo-oxidation).[1]

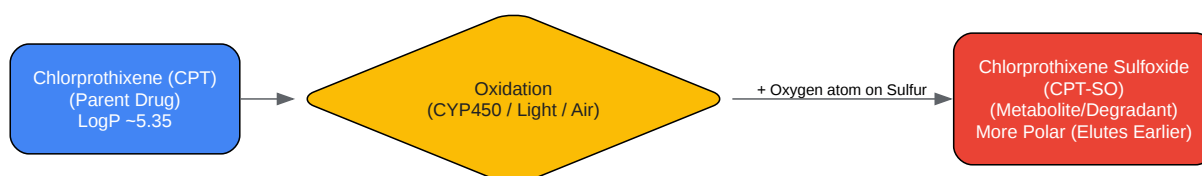
Differentiation is critical because CPT-SO is generally considered pharmacologically inactive or significantly less potent, yet it shares a similar UV absorption profile.[1] Standard spectrophotometric methods cannot distinguish the two; thus, chromatographic separation is mandatory.

Physicochemical Basis of the Method:

- Hydrophobicity: CPT is highly lipophilic (LogP ~5.35). CPT-SO, having a polar sulfoxide group, is significantly less lipophilic.[1] This difference drives the separation mechanism on a hydrophobic C18 column, where CPT-SO elutes first.
- Ionization (pKa): CPT has a pKa of ~9.3 (tertiary amine). To prevent peak tailing caused by interaction with residual silanols on the silica support, the mobile phase pH is adjusted to ~3.5. At this pH, the amine is fully protonated, improving solubility and peak symmetry.

Metabolic & Degradation Pathway[1]

The following diagram illustrates the oxidative pathway converting Chlorprothixene to its Sulfoxide form. This reaction occurs both metabolically (via CYP450 enzymes) and chemically (oxidative stress).



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Figure 1: Oxidative pathway of Chlorprothixene.[1] The addition of oxygen to the thioxanthene ring reduces lipophilicity, allowing for chromatographic separation.

Experimental Protocol

Instrumentation & Materials

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, and Column Oven.
- Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[1]
- Column: Phenomenex Luna C18(2) or Waters XBridge C18.
 - Dimensions: 150 mm x 4.6 mm, 5 µm particle size.
- Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (), Orthophosphoric Acid (85%), HPLC Grade Water.

Chromatographic Conditions

Parameter	Setting	Rationale
Mobile Phase	Acetonitrile : Phosphate Buffer (20mM, pH 3.[1]5) (45 : 55 v/v)	Balances retention of hydrophobic CPT while eluting CPT-SO reasonably fast.[1]
Flow Rate	1.2 mL/min	Optimizes theoretical plates vs. run time.
Column Temp	35°C	Improves mass transfer and peak shape; ensures reproducibility.
Detection	UV @ 230 nm	for the thioxanthene nucleus; provides highest sensitivity for both compounds.
Injection Vol	20 µL	Standard volume for sensitivity without column overload.
Run Time	15 Minutes	Sufficient to elute CPT (typically ~8-10 min) and wash column.[1]

Preparation of Solutions

A. Buffer Preparation (20 mM Phosphate, pH 3.5):

- Dissolve 2.72 g of Potassium Dihydrogen Phosphate () in 900 mL of HPLC grade water.
- Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid (10%).
- Dilute to 1000 mL with water.
- Filter through a 0.45 µm Nylon membrane filter.

B. Stock Standard Solution (1.0 mg/mL):

- Weigh 25 mg of Chlorprothixene HCl Reference Standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve in Methanol (CPT is freely soluble in methanol; limited solubility in water).
- Sonicate for 5 minutes.

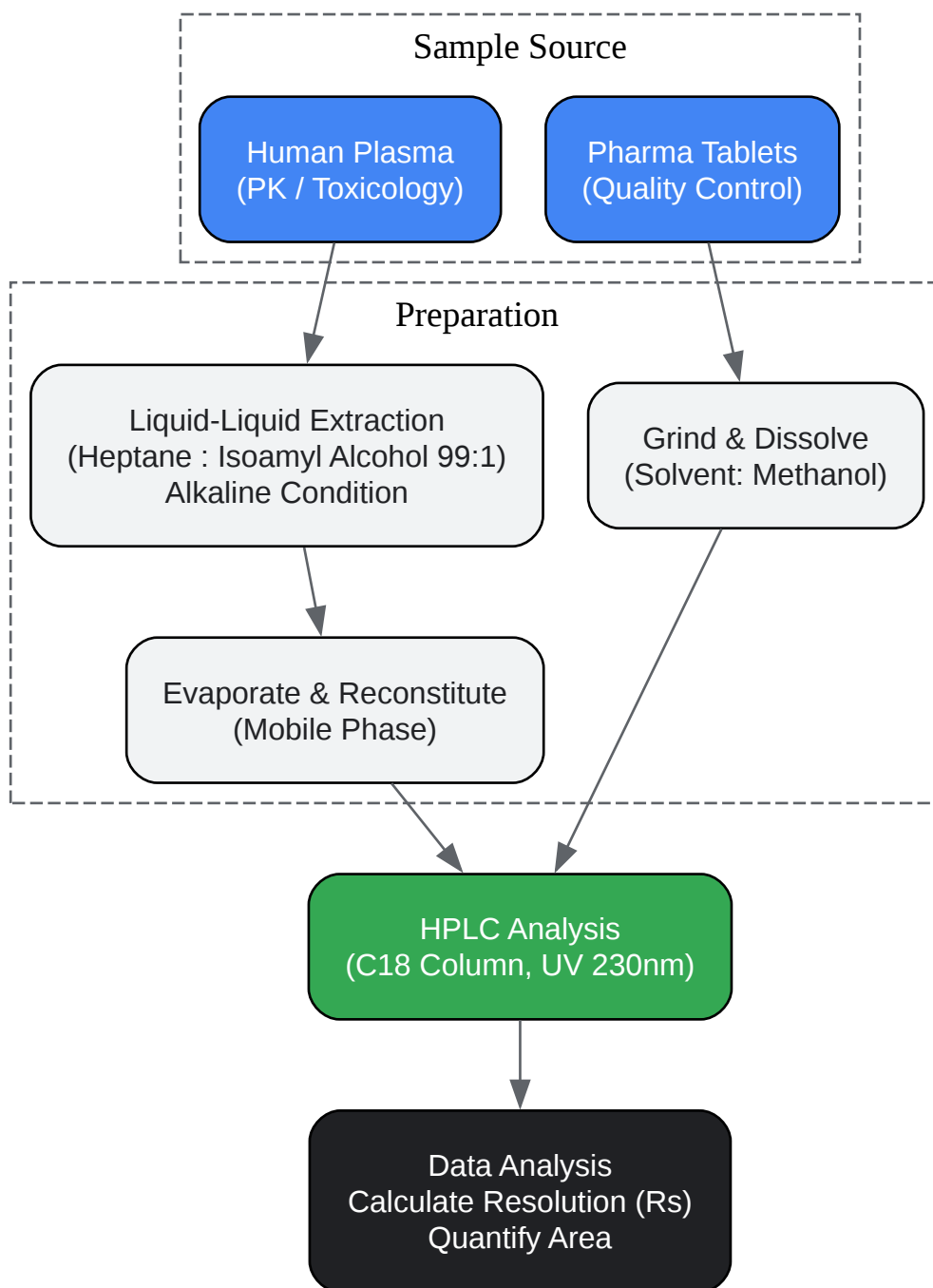
C. System Suitability Solution:

- Dilute the Stock Solution with Mobile Phase to a concentration of 50 µg/mL.
- Optional: To generate CPT-SO in situ for identification, expose a small aliquot of this solution to UV light or add 1 drop of 3%

and let stand for 30 minutes.

Sample Preparation Workflows

The following diagram outlines the workflow for two distinct sample types: Pharmaceutical Formulations (Tablets) and Biological Plasma (PK Studies).



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Figure 2: Dual-stream workflow for pharmaceutical and biological sample analysis.[1]

Detailed Protocol: Plasma Extraction (LLE)

Note: CPT is highly bound to plasma proteins; LLE is preferred over simple protein precipitation for cleaner baselines.[1]

- Alkalinization: Add 500 μL of plasma to a glass tube. Add 100 μL of 0.1 M NaOH (to ensure CPT is in non-ionized free base form).
- Extraction: Add 3 mL of extraction solvent (Heptane:Isoamyl Alcohol, 99:1 v/v).
- Agitation: Vortex vigorously for 2 minutes.
- Separation: Centrifuge at 3000 rpm for 5 minutes.
- Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C. Reconstitute residue in 200 μL of Mobile Phase.

Method Validation & Performance

This method must be validated according to ICH Q2(R1) guidelines. Typical performance characteristics are summarized below:

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at retention time of CPT or CPT-SO.	Resolution () > 2.0 between CPT-SO and CPT.
Linearity		Linear range: 0.5 – 50 $\mu\text{g}/\text{mL}$.
Precision (RSD)	< 2.0% for System Suitability	Typically < 1.0%.
LOD / LOQ	Signal-to-Noise 3:1 / 10:1	LOQ ~ 50 ng/mL (UV detection).[1]
Robustness	Stable retention with ± 0.2 pH change.	Validated.

Troubleshooting & Optimization

- Problem: Peak Tailing (> 1.5)
 - Cause: Interaction of the tertiary amine with residual silanols.

- Solution: Ensure pH is < 4.^[2]^[3]0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.
- Problem: Poor Resolution between CPT-SO and impurities
 - Cause: Mobile phase too strong (too much organic).
 - Solution: Decrease Acetonitrile concentration by 5% (e.g., go to 40:60 ACN:Buffer).
- Problem: Late Elution of CPT
 - Cause: Column aging or high hydrophobicity.
 - Solution: Increase Column Temperature to 40°C or switch to a C8 column if run times are excessive.

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